molecular formula C11H11Br2NO4 B377438 (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid CAS No. 380428-86-4

(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Cat. No.: B377438
CAS No.: 380428-86-4
M. Wt: 381.02g/mol
InChI Key: CRKYKLQWHFYTOY-UHFFFAOYSA-N
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Description

(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a complex organic compound with the molecular formula C11H11Br2NO4 This compound is characterized by its unique structure, which includes two bromine atoms and a dioxooctahydro-methanoisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propionic acid
  • (5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butyric acid

Uniqueness

Compared to similar compounds, (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is unique due to its specific acetic acid functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO4/c12-8-3-1-4(9(8)13)7-6(3)10(17)14(11(7)18)2-5(15)16/h3-4,6-9H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKYKLQWHFYTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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